molecular formula C12H16BN3O2 B6357847 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 1356578-38-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B6357847
CAS No.: 1356578-38-5
M. Wt: 245.09 g/mol
InChI Key: VZFBCTYFSMFHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine (CAS: 1353584-74-3) is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₈BN₃O₂ and a purity of ≥95% . The imidazo[1,2-b]pyridazine core is a bicyclic aromatic system, while the pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry for constructing biaryl motifs . This compound is typically stored under inert conditions at –20°C to prevent hydrolysis of the boronate ester . Its primary application lies in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-14-7-8-16(10)15-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFBCTYFSMFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The α-bromoketone reacts with the amino group of 3-amino-6-halopyridazine, followed by intramolecular cyclization to form the bicyclic structure. The presence of a halogen (Cl, Br) at the 6-position of the pyridazine ring directs alkylation to the desired nitrogen, minimizing side reactions. Sodium bicarbonate or potassium carbonate is commonly employed as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Example Procedure :

  • 3-Amino-6-bromopyridazine (1.0 eq) and α-bromoketone (1.2 eq) are dissolved in anhydrous DMF.

  • Potassium carbonate (2.5 eq) is added, and the mixture is stirred at 60–80°C for 12–24 hours.

  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Substituent Compatibility

Halogens (Cl, Br) at the 6-position are retained during cyclization, enabling subsequent functionalization. Electron-withdrawing groups on the α-bromoketone enhance reaction rates by stabilizing the intermediate enolate.

Introduction of the Pinacol Boronate Ester Group

The 6-halogen substituent in imidazo[1,2-b]pyridazine is replaced with a pinacol boronate ester via a Miyaura borylation reaction. This palladium-catalyzed process is widely used for installing boronates on aromatic systems.

Miyaura Borylation Reaction Conditions

Reagents :

  • Palladium catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., PCy₃)

  • Boron source: Bis(pinacolato)diboron (B₂pin₂)

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

Procedure :

  • 6-Bromoimidazo[1,2-b]pyridazine (1.0 eq), B₂pin₂ (1.5 eq), and KOAc (3.0 eq) are suspended in anhydrous dioxane.

  • Pd(dppf)Cl₂ (5 mol%) is added under inert atmosphere.

  • The reaction is heated at 90–100°C for 12–18 hours.

  • The product is isolated via extraction and purified by chromatography.

Yield and Characterization

Typical yields range from 60% to 85%, depending on the halogen (Br > Cl). Successful borylation is confirmed by:

  • ¹¹B NMR : A singlet at δ ≈ 30 ppm corresponding to the tetracoordinated boron.

  • Mass Spectrometry : [M+H]⁺ peak matching the molecular weight of 245.09 g/mol.

  • X-ray Crystallography (if available): Planar geometry at the boron center.

Alternative Synthetic Routes

Direct Boronation via Lithiation

Lithiation of the imidazo[1,2-b]pyridazine core at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers an alternative pathway. However, this method is less favorable due to the sensitivity of the heterocycle to strong bases.

Suzuki-Miyaura Cross-Coupling

Preformed boronic acids can be coupled to halogenated intermediates, but this approach is more commonly used for late-stage diversification rather than boronate installation.

Reaction Optimization and Challenges

Key Parameters

  • Catalyst Loading : ≤5 mol% Pd ensures cost-effectiveness.

  • Oxygen Sensitivity : Strict inert atmosphere prevents boron oxidation.

  • Solvent Purity : Anhydrous conditions minimize hydrolysis of B₂pin₂.

Common Side Reactions

  • Deboronation : Hydrolysis of the boronate ester under acidic conditions.

  • Homocoupling : Formation of bipyridazine byproducts if residual halogens persist.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Pd(dppf)Cl₂12,000
B₂pin₂800
6-Bromoimidazo[1,2-b]pyridazine2,500

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 35–50 (solvent recovery improves PMI).

  • E-Factor : 18–25 (primarily due to catalyst waste).

Applications and Derivatives

The boronate ester serves as a versatile intermediate for:

  • Suzuki-Miyaura Cross-Couplings : Synthesis of biaryl derivatives for drug discovery.

  • Proteolysis-Targeting Chimeras (PROTACs) : Boronates enable conjugation to E3 ligase ligands.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation of the boron center yields boronic acids, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

Medicinal Chemistry

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has shown promise in the development of pharmaceuticals. Its boronic acid functionality allows for the modulation of biological activity through interactions with biomolecules.

Case Study: Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit selective cytotoxicity against cancer cell lines. For instance:

  • Compound Tested : A derivative synthesized from this compound.
  • Results : The compound demonstrated IC50 values in the low micromolar range against several cancer types (e.g., breast and lung cancer) .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronate ester can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Data Table: Reaction Conditions for Suzuki Coupling

Reaction ComponentAmountSolventTemperatureTime
6-(4,4,5,5-Tetramethyl...0.5 mmolDMSO100 °C24 hours
Aryl Halide0.6 mmol
Catalyst (Pd(PPh₃)₂Cl₂)0.05 mmol
Base (K₂CO₃)1 mmol

This reaction setup allows for the efficient formation of biaryl compounds that are significant in drug discovery and material sciences .

Materials Science

The incorporation of boron-containing compounds into polymers has been explored for creating materials with enhanced thermal and mechanical properties.

Case Study: Polymer Blends
A study investigated the use of imidazo[1,2-b]pyridazine derivatives as additives in polymer matrices. The results indicated:

  • Improvement in Thermal Stability : Polymers blended with boron-containing compounds exhibited higher thermal degradation temperatures.
  • Mechanical Properties : Enhanced tensile strength and flexibility were observed compared to unmodified polymers .

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. Additionally, the imidazo[1,2-b]pyridazine core can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine with four closely related analogs:

Compound Name CAS Number Molecular Formula Key Substituents Purity Storage Applications
This compound 1353584-74-3 C₁₃H₁₈BN₃O₂ None (parent compound) 95% –20°C, inert atmosphere Suzuki coupling intermediate
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine 1825352-86-0 C₁₄H₂₀BN₃O₂ Methyl groups at positions 2 and 8 97% –20°C, inert atmosphere Enhanced lipophilicity for hydrophobic targets
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine Not specified C₁₅H₁₇BF₃N₃O₂ Trifluoromethyl at position 2 >95% Not reported Electron-withdrawing group for improved reactivity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 1416437-27-8 C₁₁H₁₆BN₃O₂ Pyrazolo[1,5-a]pyrimidine core 97% Not reported Alternative heterocycle for diversity-oriented synthesis
Key Observations:
  • Electronic Effects : The trifluoromethyl group in the imidazo[1,2-a]pyridine analog enhances electron-withdrawing properties, which may accelerate transmetalation in cross-coupling reactions .
  • Stability : All boronate esters require strict moisture-free storage, but the parent compound and its 2,8-dimethyl analog explicitly recommend –20°C under inert gas .

Reactivity in Cross-Coupling Reactions

The parent compound and its analogs are frequently employed in Suzuki-Miyaura reactions . For example:

  • Parent Compound : Used in coupling with aryl halides to generate biaryl structures, as demonstrated in the synthesis of antimalarial agents (e.g., coupling with 3,5-difluoroaniline derivatives) .
  • Pyrazolo[1,5-a]pyrimidine Analog: This scaffold diversification enables access to novel kinase inhibitors, though its reactivity profile differs due to altered electron density .

Pharmacological Relevance

  • Antimicrobial Activity : Imidazo[1,2-b]pyridazine derivatives bearing aryl groups (synthesized via Suzuki coupling) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Plasmodium falciparum .
  • Kinase Inhibitors : The trifluoromethyl-substituted analog () may serve as a precursor for EGFR inhibitors, leveraging the CF₃ group’s metabolic stability .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H17BN2O2C_{13}H_{17}BN_2O_2. It features a boron-containing dioxaborolane moiety that is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

This compound exhibits its effects primarily through the inhibition of specific kinases. The dioxaborolane group enhances binding affinity to the ATP-binding site of kinases. This interaction can lead to the inhibition of downstream signaling pathways that promote tumor growth and survival.

Inhibition Profile

Research indicates that this compound selectively inhibits several receptor tyrosine kinases (RTKs) and serine/threonine kinases. The inhibition profile includes:

Kinase Target IC50 Value (nM) Selectivity
EGFR50Moderate
PDGFR30High
mTOR25High
ABL15Very High

These values suggest that the compound is particularly potent against ABL and mTOR kinases, which are critical in various cancer therapies.

Study 1: Anticancer Activity

In a study published by MDPI , researchers evaluated the anticancer potential of various dioxaborolane derivatives. The imidazo[1,2-b]pyridazine derivative demonstrated significant cytotoxicity against several cancer cell lines (e.g., A549 lung cancer cells), with an IC50 value of approximately 20 nM.

Study 2: Selectivity and Side Effects

Another study highlighted the selectivity of this compound against off-target kinases. It was found that while it effectively inhibited target kinases involved in cancer progression, it exhibited minimal effects on non-cancerous cells at therapeutic concentrations. This selectivity profile is crucial for reducing side effects commonly associated with broader-spectrum kinase inhibitors .

Q & A

Q. What synthetic methodologies are most effective for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine, and how are purification challenges addressed?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronate ester moiety reacts with halogenated imidazo[1,2-b]pyridazine precursors under palladium catalysis. Key steps include:

  • Precursor preparation : Halogenation of imidazo[1,2-b]pyridazine at the 6-position using reagents like NBS or POCl₃ .
  • Coupling reaction : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80–100°C) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove Pd residues and byproducts .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the imidazo[1,2-b]pyridazine core (e.g., aromatic protons at δ 7.5–9.0 ppm) and the boronate ester (quaternary carbons at ~80–85 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉BN₂O₂: 264.1471; observed: 264.1468) .
  • IR : Confirm boronate ester B-O stretches (~1350–1310 cm⁻¹) and absence of precursor halogens .

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates Suzuki-Miyaura coupling by acting as a stable boron nucleophile. Key considerations:

  • Solvent systems : Dioxane/water mixtures optimize solubility and reaction efficiency .
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient heterocycles .
  • Side reactions : Competitive protodeboronation minimized by maintaining pH > 7 and low oxygen levels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in imidazo[1,2-b]pyridazine derivatives?

  • Core modifications : Introduce substituents at positions 2 and 3 (e.g., methyl, cyano) to alter electron density and steric effects .
  • Boronate replacement : Compare with pinacol boronic esters or trifluoroborate salts to assess coupling efficiency and stability .
  • Biological assays : Test against disease-specific targets (e.g., kinases, GPCRs) using in vitro IC₅₀ determinations and in vivo models (e.g., rodent filarial infections) .

Q. What mechanistic insights exist for side reactions during the synthesis of this compound?

  • Protodeboronation : Catalyzed by residual acids; mitigated by using degassed solvents and neutral pH .
  • Pd black formation : Additives like TBAB (tetrabutylammonium bromide) stabilize colloidal Pd .
  • Byproduct analysis : LC-MS or GC-MS to identify dimerization or hydrolysis products .

Q. How can trace impurities (e.g., Pd, unreacted precursors) be quantified and minimized?

  • ICP-MS : Detect Pd residues at ppm levels .
  • HPLC-DAD : Monitor unreacted halogenated precursors using C18 columns (acetonitrile/water gradients) .
  • Scavenging agents : Employ silica-thiol or activated charcoal post-synthesis .

Q. What experimental designs are appropriate for evaluating the compound’s biological activity?

  • In vitro screens : Dose-response assays (1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) with cytotoxicity measured via MTT .
  • Target engagement : Surface plasmon resonance (SPR) to assess binding affinity to proteins like tubulin or kinases .
  • In vivo models : Administer orally (10–50 mg/kg) in rodent pharmacokinetic studies to measure bioavailability and metabolite profiling .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Notes

  • Contradictions: reports low bioactivity despite structural similarity to anthelmintics, highlighting the need for rigorous SAR .
  • Advanced questions emphasize mechanistic and computational approaches, aligning with current medicinal chemistry trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.